5,7-Dimethoxychroman-4-one
Overview
Description
5,7-Dimethoxychroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions on the chroman-4-one skeleton. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Mechanism of Action
Target of Action
5,7-Dimethoxychroman-4-one is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chromanone and its derivatives have been associated with diverse biological activities . .
Mode of Action
Chromanone derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . The specific interactions of this compound with its targets that lead to these effects are currently unknown and may be a subject of future research.
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Its Log Kp (skin permeation) is -6.63 cm/s . The compound has a Log Po/w (iLOGP) of 2.19, indicating moderate lipophilicity . These properties suggest that this compound may have good bioavailability.
Result of Action
Chromanone derivatives have been associated with various biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . The specific effects of this compound at the molecular and cellular level may be a subject of future research.
Biochemical Analysis
Biochemical Properties
5,7-Dimethoxychroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme β-amyloid peptide, where this compound promotes the aggregation of β-amyloid monomers, leading to the formation of reticular aggregates and reducing the amount of toxic β-amyloid oligomers . This interaction is crucial in the context of Alzheimer’s disease, where β-amyloid aggregation is a hallmark. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further influencing various biochemical processes.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In neuronal cells, it has been observed to improve cognitive function by reducing the toxicity of β-amyloid oligomers . This compound influences cell signaling pathways, particularly those involved in neuroprotection and neuroinflammation. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In cancerous cell lines, this compound has demonstrated cytotoxic effects, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds directly to β-amyloid monomers, facilitating their aggregation into less toxic forms . This binding interaction is mediated through specific molecular sites on the β-amyloid peptide. Additionally, this compound can inhibit certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress in cells. It also modulates gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its biochemical activity over extended periods . It is subject to degradation under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of neuroprotection and anti-cancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer’s disease . At higher doses, there may be toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-secretase and γ-secretase, which are involved in the amyloidogenic pathway of β-amyloid production . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. It also affects the levels of various metabolites, including those involved in oxidative stress and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, particularly the brain, where it exerts its neuroprotective effects. The distribution of this compound is influenced by factors such as its lipophilicity and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells is essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, 5,7-dimethoxy-4-chromanone can be synthesized from 1,2,3,5-tetramethoxybenzene and 4′-benzyloxy-2′,3′-dimethoxy-6′-hydroxyacetophenone .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dimethoxychroman-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
- 3-Benzyl-5,7-dimethoxychroman-4-ol
- 2-(2,3-dihydroxyphenyl)-5,7-dimethoxychroman-4-one
Uniqueness
5,7-Dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
5,7-dimethoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDATLYQNQGRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCO2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509595 | |
Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54107-66-3 | |
Record name | 5,7-Dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,7-Dimethoxychroman-4-one in organic synthesis?
A1: this compound serves as a valuable starting material for synthesizing more complex molecules, particularly isoflavanones and isoflavones. This compound's structure, featuring a chroman-4-one core with methoxy substituents, allows for selective chemical modifications. For example, arylation reactions using aryllead (IV) triacetates can introduce various aryl groups at specific positions [, ]. Subsequent deallyloxycarbonylation reactions can then afford the desired isoflavanones or isoflavones.
Q2: Can you provide an example of this compound's use in synthesizing natural products?
A2: Researchers successfully employed this compound in the synthesis of (±)-3-(4-methoxybenzyl)-5,7-dimethoxychroman-4-one, also known as (±)-di-O-methyldihydroeucomin []. This compound, a homoisoflavonoid, exhibits notable cytotoxic activity against the AGS cell line.
Q3: What other biologically active compounds can be derived from this compound?
A3: Beyond homoisoflavonoids, this compound acts as a precursor for synthesizing various other bioactive molecules. One notable example is 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychroman-4-one, identified in the extracts of Rhodiola rosea callus, cell suspension, and root cultures []. This plant is renowned for its medicinal properties, and the presence of this specific compound contributes to the extracts' potential antitumor, antimicrobial, and antioxidant effects.
Q4: Are there any studies exploring the structure-activity relationship of compounds derived from this compound?
A4: Research on homoisoflavonoids derived from Scilla persica provides insights into the structure-activity relationship []. Notably, the presence and position of hydroxyl and methoxy groups on the benzylidene and chroman-4-one moieties significantly influence the cytotoxic activity against the AGS cell line.
Q5: What analytical techniques are typically used to characterize this compound and its derivatives?
A5: Researchers utilize a combination of spectroscopic techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, helps elucidate the structures and determine the relative configuration of the compounds [, ]. High-resolution mass spectrometry (HRMS) techniques, such as HRFAB-MS, are employed to confirm the molecular formulas and identify key structural fragments [].
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